![molecular formula C23H25FN2O3S B2528299 N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide CAS No. 850932-64-8](/img/structure/B2528299.png)
N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a selective inhibitor of a specific protein target, and has been shown to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds with sulfonamide moieties, similar to N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide, have been synthesized and evaluated for their antimicrobial properties. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, aiming for use as antimicrobial agents. These compounds showed promising results in both antibacterial and antifungal activities, highlighting the potential of sulfonamide derivatives in combating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Cancer Research and Detection
The structural features of sulfonamide compounds also lend themselves to applications in cancer research. Pham et al. (2005) developed a novel water-soluble near-infrared dye for cancer detection using optical imaging. This dye showed potential in developing molecular-based beacons for cancer detection, indicating the utility of sulfonamide derivatives in diagnostic imaging and potentially in therapeutic contexts (Pham, Medarova, & Moore, 2005).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been investigated for their ability to inhibit various enzymes, offering potential therapeutic applications. For example, Hashimoto et al. (2002) synthesized derivatives that showed significant inhibition of cyclooxygenase-2 (COX-2), with potential applications in treating conditions like rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom in these compounds notably increased COX-1/COX-2 selectivity, illustrating the impact of molecular modifications on therapeutic potential (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Immunomodulation
Sulfonamide compounds have also been explored for their immunomodulatory properties. Wang et al. (1988) investigated the immunorestorative characteristics of a novel synthetic immunomodulator, showing its effectiveness in enhancing the immune response to weak antigens and in restoring alloreactivity. This suggests potential applications in designing new immunotherapies (Wang, Ruszala-Mallon, Lumanglas, Silva, & Durr, 1988).
Safety and Hazards
Propiedades
IUPAC Name |
N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c24-18-8-6-7-17(13-18)14-26-15-22(20-11-4-5-12-21(20)26)30(28,29)16-23(27)25-19-9-2-1-3-10-19/h4-8,11-13,15,19H,1-3,9-10,14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZGTDPRNOCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate](/img/structure/B2528217.png)
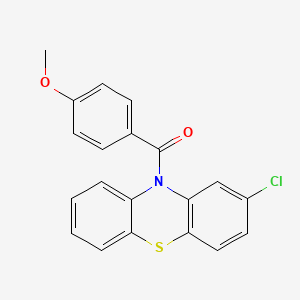
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)


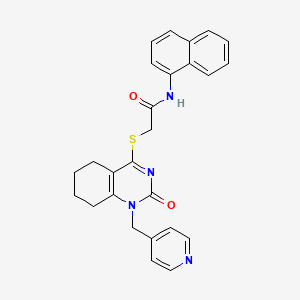
![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)
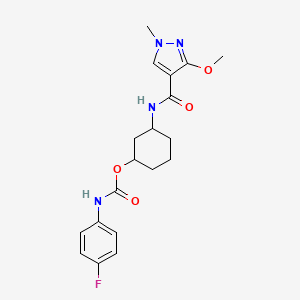
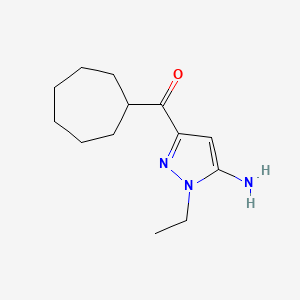
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile](/img/structure/B2528235.png)
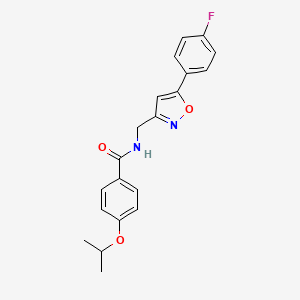
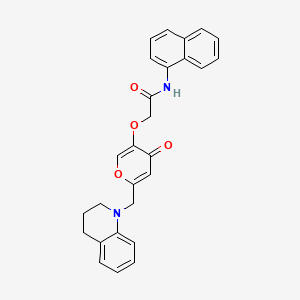
![3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2528238.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2528239.png)
